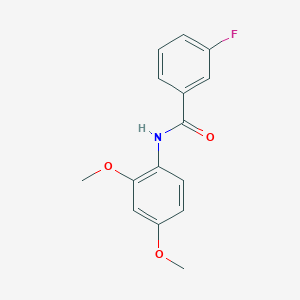
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,4-dimethoxyphenyl and a fluorine atom on the benzene ring
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Material Science: Explored for its properties in the development of new materials, such as polymers or coatings.
Chemical Biology: Utilized as a probe to study enzyme activities and protein interactions.
作用機序
Target of Action
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide, also known as Cambridge id 5529707, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction with the switch region inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in protein synthesis . This disruption can inhibit the growth and proliferation of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Pharmacokinetics
The compound’s potent antimicrobial activity suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria . It has shown promising results against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
生化学分析
Biochemical Properties
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide has been found to interact with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction involves the compound binding to the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket .
Cellular Effects
The effects of this compound on cells have been studied in the context of its antimicrobial activity. It has been found to display potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not display the same level of activity against Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with bacterial RNAP. The compound binds to the switch region of the RNAP, inhibiting its function . This interaction disrupts the process of RNA synthesis in bacteria, leading to the antimicrobial effects observed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dimethoxyaniline is dissolved in a suitable solvent like dichloromethane. To this solution, 3-fluorobenzoyl chloride is added dropwise under stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions and monitoring.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include amines or alcohols.
Hydrolysis: Yields 2,4-dimethoxyaniline and 3-fluorobenzoic acid.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-fluorobenzamide
- N-(2,4-dimethoxyphenyl)-3-chlorobenzamide
- N-(2,4-dimethoxyphenyl)-3-bromobenzamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the 2,4-dimethoxyphenyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNXYZRGGOXWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)
![(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)
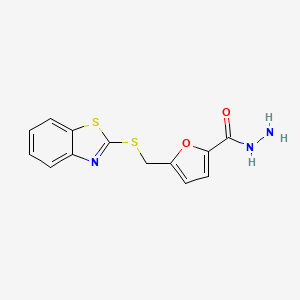
![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)
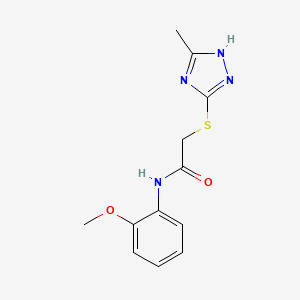
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
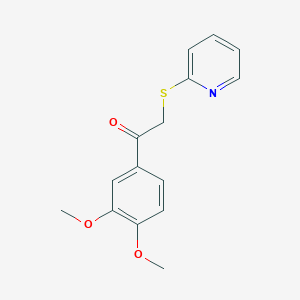
![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
![N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)
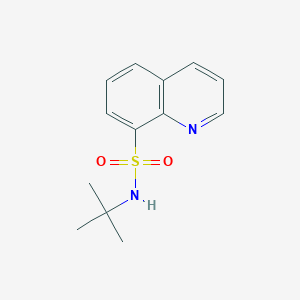
![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)
![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)
![2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
